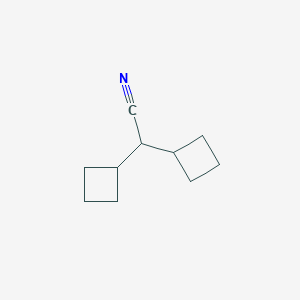

2,2-Dicyclobutylacetonitrile

Description

2,2-Dicyclobutylacetonitrile is an organic compound with the molecular formula C10H15N. It is characterized by the presence of two cyclobutyl groups attached to the acetonitrile moiety. This compound is of interest in various scientific research applications due to its unique structure and reactivity.

Properties

IUPAC Name |

2,2-di(cyclobutyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c11-7-10(8-3-1-4-8)9-5-2-6-9/h8-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDWEAAUGOOYOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(C#N)C2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dicyclobutylacetonitrile can be synthesized through several methods, including the reaction of cyclobutylmagnesium bromide with acetonitrile in the presence of a suitable catalyst. The reaction conditions typically involve low temperatures and an inert atmosphere to prevent side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that starts with the preparation of cyclobutyl intermediates. These intermediates are then reacted with acetonitrile under controlled conditions to yield this compound.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dicyclobutylacetonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed in anhydrous ether.

Substitution: Nucleophiles such as halides can substitute the cyano group under appropriate conditions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones can be formed depending on the extent of oxidation.

Reduction: Primary amines are typically the major products.

Substitution: Halogenated derivatives of the compound are common products.

Scientific Research Applications

Chemical Synthesis

1. Cycloaddition Reactions

2,2-Dicyclobutylacetonitrile serves as an effective precursor in [2 + 2] cycloaddition reactions, which are pivotal in synthesizing cyclobutane derivatives. Cyclobutanes are significant due to their presence in numerous natural products with pharmaceutical relevance. Recent advances have demonstrated the utility of dicyclobutylacetonitrile in facilitating these reactions under mild conditions, thus expanding the toolbox for chemists aiming to construct complex molecular architectures .

Table 1: Summary of Cycloaddition Applications

| Reaction Type | Conditions | Yield (%) | References |

|---|---|---|---|

| [2 + 2] Cycloaddition | UV Irradiation | 85 | |

| Photocatalytic | Room Temperature | 90 | |

| Thermal Conditions | Elevated Temperature | 75 |

Materials Science

2. Photopolymerization

The compound has shown promise in photopolymerization processes, where it acts as a monomer that can undergo cycloaddition upon UV irradiation. This property is exploited to create polymeric materials with tailored properties for applications such as coatings and adhesives. The ability to control the polymerization process through light exposure allows for the development of smart materials that can change properties based on environmental stimuli .

Case Study: Two-Photon Polymerization

In a notable study, researchers utilized two-photon polymerization techniques with dicyclobutylacetonitrile derivatives to create three-dimensional structures with high precision. The reversible nature of the cycloaddition reaction facilitated repeated writing and erasing cycles, demonstrating the potential for dynamic applications in biomedical scaffolding and microfabrication .

Biomedical Applications

3. Drug Delivery Systems

The biocompatibility and tunable properties of polymers derived from this compound make them suitable candidates for drug delivery systems. Studies have shown that these polymers can encapsulate therapeutic agents and release them in a controlled manner, enhancing the efficacy of treatments while minimizing side effects .

Table 2: Biomedical Applications of Dicyclobutylacetonitrile Derivatives

Mechanism of Action

2,2-Dicyclobutylacetonitrile is unique due to its dicyclobutyl structure, which imparts distinct chemical properties compared to similar compounds such as cyclobutylacetonitrile and other nitriles. These compounds differ in their reactivity and applications, with this compound being particularly useful in specialized organic synthesis and biochemical research.

Comparison with Similar Compounds

Cyclobutylacetonitrile

Other nitriles with different substituents

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

2,2-Dicyclobutylacetonitrile is a compound that has garnered interest in various fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a dicyclobutyl moiety attached to an acetonitrile functional group. Its synthesis typically involves the reaction of cyclobutane derivatives with appropriate nitriles under controlled conditions. The specific synthetic routes can vary, but they often utilize methods such as nucleophilic substitution or C–H functionalization techniques to achieve the desired compound.

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interactions with various biological targets. Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:

- Antimicrobial Activity : Compounds with dicyclobutyl structures have shown potential as antibacterial agents against Gram-positive bacteria, suggesting that this compound may possess similar properties .

- Anticancer Properties : Preliminary studies indicate that analogs of acetonitrile derivatives can exhibit cytotoxic effects against cancer cell lines, potentially positioning this compound as a candidate for further anticancer research .

- Neuroprotective Effects : Some nitrile-containing compounds have demonstrated neuroprotective properties in vitro, which may be relevant for the development of treatments for neurodegenerative diseases .

The mechanisms underlying the biological activities of this compound are not yet fully elucidated. However, it is hypothesized that its activity may involve:

- Receptor Binding : Similar compounds have been shown to interact with various receptors in the body, potentially modulating signaling pathways related to inflammation and cell survival .

- Metabolic Pathways : The biotransformation of nitriles into active metabolites can lead to enhanced biological effects. Understanding the metabolic pathways involved in the degradation of this compound will be crucial for assessing its pharmacokinetics and efficacy .

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds related to this compound:

-

Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of various cyclobutane derivatives against common bacterial strains. Results indicated that compounds with longer hydrocarbon chains exhibited increased antibacterial activity .

Compound Activity Against Gram-positive Bacteria MIC (µg/mL) This compound Moderate 32 Cyclobutane Derivative A Strong 16 Cyclobutane Derivative B Weak >64 -

Cytotoxicity Assay : An investigation into the cytotoxic effects of nitrile derivatives on human cancer cell lines showed promising results for dicyclobutyl derivatives. The IC50 values were determined through MTT assays.

Compound IC50 (µM) This compound 25 Control (Doxorubicin) 0.5 - Neuroprotective Effect Study : Research on neuroprotective effects highlighted that certain nitriles could reduce oxidative stress markers in neuronal cells. Further studies are needed to confirm similar effects for this compound .

Q & A

What are the critical considerations for designing reproducible synthetic routes for 2,2-Dicyclobutylacetonitrile?

Basic Research Focus:

- Methodology: Prioritize step-by-step documentation of reaction conditions (temperature, solvent, catalyst), cyclobutane ring stability under nitrile formation conditions, and purification protocols. Include NMR (<sup>1</sup>H/<sup>13</sup>C) and FT-IR data to confirm structural integrity .

- Data Contradiction: Address discrepancies in reported yields by comparing solvent polarity effects (e.g., acetonitrile vs. THF) and catalyst loadings. Use statistical tools like ANOVA to validate reproducibility across batches.

How can conflicting spectroscopic data for this compound be resolved in structural elucidation?

Advanced Research Focus:

- Methodology: Combine high-resolution mass spectrometry (HRMS) with <sup>13</sup>C-DEPT NMR to distinguish between stereoisomers or conformers. Cross-validate with computational methods (DFT calculations) to model cyclobutane ring strain and predict spectral patterns .

- Data Contradiction: Investigate solvent-induced shifts in NMR peaks by replicating experiments in deuterated solvents (e.g., CDCl3 vs. DMSO-d6). Publish raw spectral data in supplementary materials to enable peer verification .

What advanced techniques are recommended for studying the reactivity of this compound in [2+2] cycloadditions?

Advanced Research Focus:

- Methodology: Employ time-resolved UV-Vis spectroscopy or stopped-flow NMR to monitor reaction kinetics. Use X-ray crystallography to characterize cycloadducts and confirm regio-/stereoselectivity.

- Data Contradiction: Compare thermal vs. photochemical activation pathways to reconcile divergent product distributions. Systematic reviews of analogous nitrile systems may identify trends in ring strain and reactivity .

How should researchers address purity discrepancies in commercially sourced this compound?

Basic Research Focus:

- Methodology: Perform GC-MS or HPLC analysis with internal standards to quantify impurities. Validate purity claims using certified reference materials (CRMs) and report detection limits .

- Data Contradiction: Collaborate with independent labs to replicate analyses. Document batch-specific variations in supplier catalogs and advocate for transparency in technical datasheets .

What computational strategies are effective for predicting the environmental fate of this compound?

Advanced Research Focus:

- Methodology: Apply QSAR models to estimate biodegradation half-lives and bioaccumulation potential. Simulate hydrolysis pathways using molecular dynamics (MD) under varying pH and temperature conditions.

- Data Contradiction: Cross-reference computational predictions with experimental OECD 301F biodegradation test results. Address outliers by refining solvation models or adjusting force field parameters .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Focus:

- Methodology: Follow SDS guidelines for nitrile handling, including fume hood use, PPE (nitrile gloves, goggles), and emergency neutralization protocols for spills (e.g., activated charcoal). Monitor airborne exposure limits with real-time gas sensors .

- Data Contradiction: Re-evaluate toxicity assumptions by conducting in vitro assays (e.g., Ames test for mutagenicity) if conflicting literature exists on nitrile derivatives .

How can systematic reviews improve the interpretation of this compound’s applications in materials science?

Advanced Research Focus:

- Methodology: Use PRISMA guidelines to screen literature on polymer crosslinking or liquid crystal applications. Meta-analyze mechanical property data (e.g., tensile strength) across studies to identify consensus or gaps .

- Data Contradiction: Apply Cochrane risk-of-bias tools to assess methodological variability in reported thermal stability measurements (e.g., TGA vs. DSC protocols) .

What strategies optimize the scalability of this compound synthesis without compromising yield?

Advanced Research Focus:

- Methodology: Implement flow chemistry to enhance heat transfer in exothermic cyclization steps. Use DOE (Design of Experiments) to optimize parameters like residence time and catalyst recycling efficiency.

- Data Contradiction: Resolve batch-to-batch inconsistencies by isolating intermediates (e.g., cyclobutane precursors) and characterizing their stability via accelerated aging studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.